molecular formula C19H27N7O B5346079 1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone

1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone

Cat. No.: B5346079
M. Wt: 369.5 g/mol
InChI Key: SLEOXGQLEYJHCS-UHFFFAOYSA-N
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Description

1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone is a complex organic compound featuring a pyrazole and pyridopyrimidine scaffold

Properties

IUPAC Name

1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-12(27)26-8-7-15-17(11-26)20-19(24(2)3)21-18(15)25(4)10-14-9-16(23-22-14)13-5-6-13/h9,13H,5-8,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEOXGQLEYJHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=C(N=C2N(C)CC3=CC(=NN3)C4CC4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyridopyrimidine scaffold. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Construction of the Pyridopyrimidine Scaffold: This involves cyclization reactions, often using reagents like ammonium acetate and formamide under reflux conditions.

    Final Coupling: The final step involves coupling the pyrazole and pyridopyrimidine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate.

    Reduction: Can be reduced using hydrogenation techniques.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: Investigated as a potential kinase inhibitor for cancer therapy.

    Biological Studies: Used in studies to understand cell signaling pathways.

    Chemical Biology: Employed as a probe to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone: Unique due to its specific pyrazole and pyridopyrimidine scaffold.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in structure but may have different substituents affecting their activity.

    Pyrido[3,4-d]pyrimidine Derivatives: Similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potent kinase inhibitory activity, making it a valuable compound for targeted cancer therapy research.

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